ABT-107
Overview
Description
ABT-107 is a selective agonist for the alpha7 nicotinic acetylcholine receptor. This receptor is part of the cholinergic system, which plays a crucial role in cognitive functions and the cholinergic anti-inflammatory pathway. This compound has shown potential in treating cognitive deficits associated with neurological disorders such as Alzheimer’s disease and schizophrenia .
Mechanism of Action
Target of Action
ABT-107 is a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) . The α7 nAChR is a promising target for the treatment of cognitive deficits associated with psychiatric and neurological disorders, including schizophrenia and Alzheimer’s disease .
Mode of Action
This compound interacts with the α7 nAChR, acting as an agonist . This interaction triggers a series of cellular responses, including the activation of signal transduction pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to increase the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), both of which are key players in cognitive function . Additionally, this compound increases the phosphorylation of the inhibitory residue (Ser9) of glycogen synthase kinase-3 (GSK-3), a primary tau kinase associated with Alzheimer’s disease pathology .
Pharmacokinetics
This compound exhibits good bioavailability in mice, rats, and monkeys, and good CNS penetration in rodents with a brain/plasma ratio of 1 . The half-life of this compound ranges from 7 to 10 hours, and steady state is achieved by day 6 of dosing .
Result of Action
This compound has been shown to protect against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions . It improves cognition in various animal models and enhances striatal dopaminergic function . This compound also reduces tau hyperphosphorylation in Alzheimer’s disease transgenic mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. In one study, rats concurrently infused with this compound and donepezil showed improved short-term recognition memory . Furthermore, the physiological state of the organism, such as the presence of disease or injury, can also influence the action of this compound .
Preparation Methods
ABT-107 is synthesized through a series of chemical reactions involving the formation of its indole and pyridazine rings. The synthetic route typically involves the following steps:
- Formation of the indole ring through a Fischer indole synthesis.
- Introduction of the pyridazine ring via a nucleophilic aromatic substitution reaction.
- Final coupling of the two rings to form the complete structure of this compound .
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
ABT-107 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ABT-107 has several scientific research applications:
Chemistry: this compound is used as a model compound to study the properties and reactions of alpha7 nicotinic acetylcholine receptor agonists.
Biology: It is used to investigate the role of the alpha7 nicotinic acetylcholine receptor in various biological processes, including neurotransmitter release and cognitive function.
Medicine: this compound is being studied for its potential therapeutic effects in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia. .
Comparison with Similar Compounds
ABT-107 is compared with other alpha7 nicotinic acetylcholine receptor agonists such as:
- RG3487
- SEN34625/WYE-103914
- SEN12333
- Clozapine
- GTS-21
- CNI-1493
- AR-R17779
This compound is unique due to its high selectivity and potency for the alpha7 nicotinic acetylcholine receptor. It has shown higher binding affinity and efficacy in preclinical models compared to other similar compounds .
Properties
IUPAC Name |
5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNJAQKVPBDSC-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855291-54-2 | |
Record name | ABT-107 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-107 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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